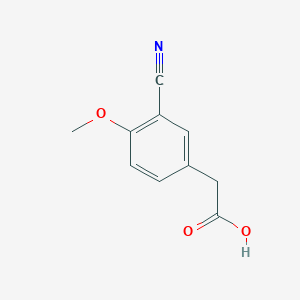

2-(3-Cyano-4-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyano-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-3-2-7(5-10(12)13)4-8(9)6-11/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNIYTVPXJALNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 3 Cyano 4 Methoxyphenyl Acetic Acid and Analogues

Retrosynthetic Analysis of the 2-(3-Cyano-4-methoxyphenyl)acetic Acid Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnection strategies involve the carboxylic acid functional group and the bond connecting the acetic acid side chain to the aromatic ring.

A key retrosynthetic step is the functional group interconversion (FGI) of the carboxylic acid to a more synthetically accessible precursor, such as an ester. This leads to the precursor Methyl 2-(3-cyano-4-methoxyphenyl)acetate bldpharm.com. The synthesis is then simplified to the formation of this ester, which can subsequently be hydrolyzed to the target acid. This approach is often favored due to the stability and ease of handling of esters compared to the corresponding carboxylic acids.

Another disconnection breaks the C-C bond between the phenyl ring and the acetic acid side chain. This approach would start with a substituted toluene (B28343) derivative, such as 4-methoxy-3-cyanotoluene, which could then be halogenated at the benzylic position to form a benzyl (B1604629) halide. This activated intermediate could then undergo nucleophilic substitution with a cyanide source to form a benzyl cyanide, followed by hydrolysis of the nitrile to the carboxylic acid. Alternatively, the benzyl halide could be converted into an organometallic reagent for subsequent carboxylation.

Direct Synthetic Routes to Cyano-Methoxyphenyl Acetic Acids

Direct synthetic routes are practical implementations of the strategies identified through retrosynthetic analysis. These routes focus on the efficient construction and modification of the cyanomethoxyphenyl framework to yield the desired acetic acid derivative.

One of the most common and straightforward methods for the synthesis of this compound is the hydrolysis of its corresponding ester, typically the methyl or ethyl ester. This reaction can be catalyzed by either acid or base, with base-catalyzed hydrolysis being particularly prevalent due to its irreversibility. chemistrysteps.com

Base-catalyzed ester hydrolysis, also known as saponification, is an efficient method for converting esters to carboxylic acids. chemistrysteps.comyoutube.com The reaction is typically carried out using a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) to ensure the solubility of the ester.

The mechanism involves the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. youtube.comyoutube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide (e.g., methoxide) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products. chemistrysteps.comyoutube.com

Table 1: Common Bases for Ester Hydrolysis

| Base | Formula | Common Use |

|---|---|---|

| Lithium Hydroxide | LiOH | Used in aqueous solutions for saponification. |

| Sodium Hydroxide | NaOH | A strong, common base for irreversible ester hydrolysis. youtube.com |

Following the completion of the base-catalyzed hydrolysis, the reaction mixture contains the carboxylate salt of the target acid (e.g., lithium 2-(3-cyano-4-methoxyphenyl)acetate). To obtain the final neutral carboxylic acid, an acidic workup is required.

This procedure involves carefully adding a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the reaction mixture until the pH is acidic, typically in the range of 1 to 2. google.com This protonates the carboxylate anion, yielding the desired this compound. The product, being less soluble in the aqueous medium, often precipitates and can be isolated by filtration. Further purification can be achieved through recrystallization from an appropriate solvent.

To ensure the complete conversion of the starting ester to the carboxylic acid product, the progress of the hydrolysis reaction is carefully monitored. Several analytical techniques are commonly employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for monitoring reaction progress. rsc.org Aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material. As the reaction proceeds, the spot corresponding to the starting ester will diminish in intensity, while a new, more polar spot corresponding to the carboxylate or carboxylic acid product will appear and intensify. The difference in polarity between the ester and the carboxylic acid typically allows for easy separation on the plate. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative approach to reaction monitoring. stxlabs.com By injecting small samples of the reaction mixture into an HPLC system, the disappearance of the reactant peak and the appearance of the product peak can be accurately measured over time. This allows for the precise determination of reaction completion and can provide kinetic data about the hydrolysis process. stxlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton (¹H) NMR, is a powerful tool for monitoring reactions in real-time. nih.govnih.gov By comparing the ¹H NMR spectrum of the reaction mixture to that of the starting ester, one can observe the disappearance of characteristic signals of the ester (e.g., the methoxy (B1213986) protons of a methyl ester) and the emergence of new signals corresponding to the product. researchgate.net This technique provides detailed structural information and can confirm the successful transformation.

An alternative synthetic strategy involves the direct introduction of the carboxylic acid group onto an activated precursor derived from the 3-cyano-4-methoxyphenyl scaffold. This typically involves the formation of a carbanion or an organometallic intermediate, which then reacts with carbon dioxide (CO₂).

A common approach begins with the corresponding benzyl halide, for instance, 2-(bromomethyl)-5-methoxybenzonitrile. This intermediate can be converted into a Grignard reagent by reacting it with magnesium metal. The resulting organomagnesium compound is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (often used in its solid form, "dry ice"). A subsequent acidic workup protonates the resulting carboxylate to yield the final carboxylic acid product. While a versatile method, its application requires careful control of reaction conditions to avoid side reactions.

Hydrolysis of Corresponding Esters

Precursor Chemistry and Starting Material Utilization

The selection of appropriate starting materials is fundamental to the successful synthesis of this compound. Chemists utilize a range of precursors, from substituted phenylacetic acids to functionalized aldehydes and keto acids, to build the desired molecular architecture.

A common strategy for synthesizing substituted phenylacetic acids involves the modification of a pre-existing phenylacetic acid core. The use of halogenated precursors, such as brominated phenylacetic acids, is a key approach. For instance, 2-(3-bromo-4-methoxyphenyl)acetic acid serves as a valuable intermediate. nih.gov Its synthesis is typically achieved through the regioselective bromination of 4-methoxyphenylacetic acid using bromine in an acetic acid solvent, resulting in a high yield of 84%. nih.gov

Once the bromo-substituted precursor is obtained, the bromine atom can be replaced with a cyano group through a nucleophilic substitution reaction, commonly using a cyanide salt. Subsequent hydrolysis of the resulting nitrile would yield the desired carboxylic acid. A general process described in patent literature involves the reaction of bromomethylated aromatics with cyanides, followed by hydrolysis to give the corresponding substituted phenylacetic acid. google.com This two-step sequence—halogenation followed by cyanation—is a foundational method in this field. The availability of various isomers, such as 2-(2-bromo-4-methoxyphenyl)acetic acid and 2-(2-bromo-5-methoxyphenyl)acetic acid, provides versatile starting points for creating a range of analogues. achemblock.comsigmaaldrich.com

| Precursor | Synthetic Method | Key Reagents | Yield | Ref |

| 4-Methoxyphenylacetic acid | Regioselective Bromination | Bromine, Acetic Acid | 84% | nih.gov |

| Substituted Aromatics | Bromomethylation, Cyanation, Hydrolysis | NBS/AIBN, NaCN, H3O+ | - | google.com |

Cyanoacetic acid and its derivatives are highly versatile building blocks in organic synthesis due to their reactive nitrile, carboxylic acid, and active methylene (B1212753) groups. wikipedia.orgtubitak.gov.tr These compounds are crucial starting materials for a wide array of multicomponent reactions. nih.gov

A prominent application of these derivatives is in condensation reactions with aldehydes, such as methoxybenzaldehydes. The Knoevenagel condensation, for example, facilitates the formation of a carbon-carbon bond between an aldehyde and an active methylene compound like ethyl cyanoacetate (B8463686). jmcs.org.mxperiodikos.com.br This reaction is often catalyzed by a base and can be optimized using various conditions, including microwave irradiation, to produce arylidene derivatives in high yields. organic-chemistry.orgeurekaselect.com These unsaturated products can then undergo further transformations, such as reduction and hydrolysis, to afford the target phenylacetic acid structure. The reaction between various aromatic aldehydes and N-substituted cyanoacetamides under mild conditions has been shown to produce the corresponding arylidene derivatives in yields ranging from 70% to 90%. periodikos.com.br

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product Type | Ref |

| Methoxybenzaldehyde | Ethyl Cyanoacetate | Knoevenagel Condensation | Piperidine, DIPEAc, etc. | Ethyl (methoxy)phenylcyanoacrylate | jmcs.org.mxresearchgate.net |

| Aromatic Aldehydes | N-Substituted Cyanoacetamides | Knoevenagel Condensation | Trimethylamine | Arylidene Cyanoacetamide | periodikos.com.br |

α-Keto acids and their related carbonyl precursors provide an alternative route for constructing the phenylacetic acid scaffold. One patented method describes the synthesis of p-methoxyphenylacetic acid directly from methyl phenoxide and glyoxylic acid (an α-keto acid) in the presence of an acid catalyst, iodine, and red phosphorus. google.com This one-step process offers an efficient pathway with high yields. google.com

Furthermore, more complex α-keto compounds like 4-methoxyphenylglyoxal are employed in multicomponent reactions to build elaborate heterocyclic systems that incorporate the methoxy-phenylacetic acid motif. mdpi.com For example, the reaction of 4-methoxyphenylglyoxal hydrate (B1144303) with 8-hydroxyquinoline (B1678124) and Meldrum's acid leads to the formation of a fused furo-quinoline system bearing a 2-(4-methoxyphenyl)acetic acid side chain. mdpi.com This demonstrates the utility of α-keto acids in constructing not just the core scaffold but also in facilitating the assembly of more complex, polycyclic analogues.

Advanced Synthetic Strategies for Complex Cyano-Methoxyphenyl Containing Scaffolds

To synthesize more intricate molecules containing the this compound framework, chemists turn to advanced strategies like multicomponent reactions and specialized condensation techniques. These methods allow for the rapid assembly of molecular complexity from simple starting materials.

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the combination of three or more reactants in a single step to form a complex product with high atom economy. beilstein-journals.org This strategy is particularly effective for constructing fused heterocyclic systems.

A notable example is the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com This process involves a telescoped MCR of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. The reaction proceeds through the initial condensation of the starting materials, followed by an acid-catalyzed intramolecular cyclization and cleavage of the Meldrum's acid moiety to yield the final, complex fused-ring product. mdpi.com Such MCRs offer an efficient and streamlined approach to building diverse molecular architectures around the core methoxy-phenyl motif. nih.gov

| Reactants | Reaction Type | Key Features | Product | Ref |

| 8-Hydroxyquinoline, 4-Methoxyphenylglyoxal, Meldrum's acid | Telescoped Multicomponent Reaction | Atom economy, simple work-up | 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | mdpi.com |

| Phosphines, Arynes, Aldehydes | Phosphine-triggered MCR | [3+2] cycloaddition | Pentacovalent phosphoranes | rsc.org |

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, valued for its reliability in forming carbon-carbon double bonds. eurekaselect.com The reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate or malononitrile, in the presence of a basic catalyst. organic-chemistry.org

This method is widely applied in the synthesis of precursors for cyano-methoxyphenyl containing structures. For instance, the condensation of a methoxy-substituted benzaldehyde (B42025) with ethyl cyanoacetate yields an ethyl 2-cyano-3-(methoxyphenyl)acrylate derivative. jmcs.org.mxresearchgate.net This reaction is highly efficient, often proceeding under mild, solvent-free conditions, and can be accelerated by microwave irradiation. organic-chemistry.orgeurekaselect.com The resulting unsaturated cyanoester is a versatile intermediate that can be further modified through various chemical transformations to produce the desired saturated acetic acid side chain. The Knoevenagel condensation's tolerance for a wide range of functional groups on the aldehyde component makes it a robust tool for creating a diverse library of analogues. jmcs.org.mxperiodikos.com.br

Michael Addition Reactions Involving α-Cyanoacetates

The Michael reaction, a cornerstone of carbon-carbon bond formation, represents a powerful and atom-economical strategy for synthesizing complex molecules from simpler precursors. maxapress.com This conjugate addition reaction involves a nucleophile, known as a Michael donor, and an α,β-unsaturated carbonyl compound, the Michael acceptor. masterorganicchemistry.com In the context of synthesizing analogues of this compound, α-cyanoacetates serve as highly effective Michael donors. The methylene group in an α-cyanoacetate is flanked by both a nitrile and a carbonyl group, rendering its protons acidic and easily removable by a base to form a stabilized carbanion (enolate). wikipedia.orgchemistrysteps.com

This enolate can then add to the β-carbon of a suitable Michael acceptor. masterorganicchemistry.com A strategic approach for the synthesis of the target compound's backbone would involve the reaction of an α-cyanoacetate with a Michael acceptor containing the substituted phenyl ring.

A significant advancement in this area is the development of asymmetric Michael additions, which allow for the control of stereochemistry. For instance, highly enantioselective Michael additions of α-substituted cyanoacetates to vinyl ketones have been successfully achieved using simple bifunctional thiourea (B124793)/tertiary amine organocatalysts. This method yields multifunctional compounds with an all-carbon quaternary stereocenter in excellent yields (61-99%) and high enantioselectivities (82-97% ee). researchgate.net A proposed reaction model suggests that multiple hydrogen-bonding interactions between the catalyst and the reactants are responsible for the high degree of stereocontrol. researchgate.net Such methodologies are pivotal for producing optically pure compounds, which is often a requirement for biologically active molecules.

Optimization of Reaction Conditions

The efficiency, selectivity, and environmental impact of a synthetic route are critically dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, the catalytic system, temperature, and reaction time.

Solvent Selection and Polarity Effects

The solvent plays a crucial role in chemical reactions by influencing reactant solubility, catalyst activity, and reaction pathways. In syntheses related to phenylacetic acid derivatives and Michael additions, a wide array of solvents has been explored. The polarity of the solvent can significantly affect reaction outcomes. rsc.org For example, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity and is considered a "greener" alternative to more hazardous solvents like dichloromethane (B109758) and benzene (B151609). researchgate.net Similarly, studies on other reactions have shown that mixtures of water and ethyl acetate (B1210297) can be effective. researchgate.net

The selection of an appropriate solvent is often empirical, and screening is necessary to identify optimal conditions. A study on LiOH-catalyzed Michael additions found methanol to be a much better solvent than acetonitrile, toluene, or THF. niscpr.res.in

Table 1: Influence of Solvent on Related Syntheses| Solvent(s) | Reaction Type | Observation/Effect | Reference |

|---|---|---|---|

| Acetonitrile (MeCN) | Oxidative Coupling | Provided the best balance of conversion and selectivity; "greener" than dichloromethane or benzene. | researchgate.net |

| Methanol (MeOH) | LiOH-catalyzed Michael Addition | Demonstrated superior performance compared to acetonitrile, toluene, and THF for the reaction. | niscpr.res.in |

| Ethanol (B145695)/Water | Calixarene (B151959) Synthesis | Changing the ratio (polarity) allowed for selective synthesis of different isomers. | rsc.org |

| Tetrahydrofuran (THF) | Michael Addition | Used as a solvent for a gram-scale synthesis of a β-hydrazonophosphine oxide. | scispace.com |

| Ethyl Acetate (EtOAc) | Cyanoalkylation of 1,6-enynes | The reaction proceeded with high regioselectivity without any catalysts or additives. | researchgate.net |

| MeCN followed by Acetic Acid (AcOH) | Telescoped Multicomponent Reaction | A two-stage process enabling the synthesis of complex furylacetic acids. | nih.gov |

Catalytic Systems and Reagent Stoichiometry

Base catalysis is fundamental to Michael additions involving α-cyanoacetates, as a base is required to generate the nucleophilic enolate. masterorganicchemistry.com A variety of organic and inorganic bases have been successfully employed. researchgate.net The choice and amount of catalyst can dramatically influence reaction efficiency and selectivity.

Commonly used bases include triethylamine (B128534) (Et3N), piperidine, and potassium carbonate (K2CO3). researchgate.netscispace.comnih.gov For instance, Et3N was used as a base catalyst in a multicomponent reaction to synthesize a furylacetic acid derivative. nih.gov Piperidine is frequently used to catalyze Knoevenagel condensations, a related reaction involving active methylene compounds. researchgate.net Potassium carbonate, a mild and inexpensive base, has been shown to catalyze the Michael addition-lactonization of 1,2-allenyl ketones with electron-withdrawing group-substituted acetates. nih.gov It is also effective in other condensation reactions. scispace.com

More recently, lithium hydroxide (LiOH) has been reported as an efficient, low-toxicity catalyst for the Michael addition of dimethyl malonate to α,β-unsaturated ketones. niscpr.res.in A comparison showed LiOH to be superior to K2CO3 in catalytic efficiency for this specific transformation. niscpr.res.in The stoichiometry of the catalyst is also a critical parameter to optimize, with studies showing that 0.1 molar equivalents of LiOH is optimal for certain Michael additions. niscpr.res.in

Table 2: Catalytic Systems for Michael Additions and Related Reactions| Catalyst | Donor/Acceptor or Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Lithium Hydroxide (LiOH) | Dimethyl malonate / Chalcone | Efficient, low-toxicity catalyst. Outperformed K2CO3 in a comparative study. | niscpr.res.in |

| Triethylamine (Et3N) | Multicomponent reaction | Effectively catalyzed the reaction of 8-hydroxyquinoline, an arylglyoxal, and Meldrum's acid. | nih.gov |

| Piperidine | Cyanoacetamide / Salicylaldehyde | Used as a catalyst for Knoevenagel condensation to form chromene derivatives. | researchgate.net |

| Ammonium (B1175870) Acetate | Multicomponent synthesis of cyanopyridines | Acts as both a reactant (nitrogen source) and catalyst. | chemistrysteps.com |

| Potassium Carbonate (K2CO3) | 1,2-allenyl ketones / Substituted acetates | Catalyzed a sequential Michael addition-lactonization process. | nih.gov |

| Bifunctional Thiourea/Tertiary Amine | α-substituted cyanoacetates / Vinyl ketones | Achieved high enantioselectivity in asymmetric Michael additions. | researchgate.net |

Temperature and Reaction Time Profiles

Temperature and reaction duration are interdependent parameters that must be carefully controlled to maximize yield and minimize byproduct formation. Higher temperatures can accelerate reaction rates but may also lead to decomposition or side reactions. Optimization studies aim to find the lowest possible temperature and shortest time that afford a high conversion to the desired product.

For example, a patent for synthesizing p-methoxyphenylacetic acid describes a reaction time of 2-12 hours at a temperature of 50-100°C. google.com In the optimization of a neolignan synthesis, the reaction time was successfully reduced from 20 hours to just 4 hours by changing the solvent and reaction conditions, without a significant loss in conversion or selectivity. researchgate.net Conversely, some reactions require prolonged heating; a synthesis of a calixarene derivative involved heating at 75°C for up to 24 hours. rsc.org The specific profile depends heavily on the reactivity of the substrates and the efficiency of the catalyst.

Table 3: Examples of Temperature and Reaction Time Profiles| Reaction | Temperature | Time | Reference |

|---|---|---|---|

| Synthesis of p-methoxyphenylacetic acid | 50-100 °C | 2-12 h | google.com |

| Oxidative Coupling for Neolignans | Reflux (85 °C) | 4 h (optimized from 20 h) | researchgate.net |

| Multicomponent furylacetic acid synthesis | Reflux | 1 h in MeCN, then 1 h in AcOH | nih.gov |

| Calixarene Synthesis | 75 °C | 5-24 h | rsc.org |

| Generic Organic Synthesis Step | 55 °C | 17 h | researchgate.net |

Stereochemical Control in Synthesis

For chiral molecules like many analogues of this compound, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a product.

A prime example of stereochemical control is the use of chiral catalysts in Michael additions. As mentioned previously, bifunctional organocatalysts, such as those combining a thiourea and a tertiary amine, have proven highly effective in catalyzing the enantioselective Michael addition of α-substituted cyanoacetates. researchgate.net This approach can generate complex products with specific stereocenters in high enantiomeric excess (ee). researchgate.net The catalyst operates by forming multiple hydrogen bonds with the reactants, orienting them in a specific way within the transition state to favor the formation of one enantiomer over the other. researchgate.net Other strategies for stereochemical control include the use of chiral auxiliaries, which are temporarily attached to a substrate to direct a reaction before being removed, as well as enzymatic and dynamic kinetic resolutions.

Considerations for Atom Economy and Green Chemistry Principles

Green chemistry seeks to design chemical processes that are environmentally benign, efficient, and sustainable. A key metric in green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. beilstein-journals.org

Addition reactions, by their very nature, are highly atom-economical because they involve the combination of two or more molecules into a single, larger molecule with few or no byproducts. The Michael addition is an excellent example of an atom-economical method for C-C bond formation. maxapress.com Designing a synthesis for this compound that utilizes a Michael addition as a key step is therefore a sound strategy from a green chemistry perspective.

Other green chemistry principles pertinent to optimizing the synthesis include:

Use of Safer Solvents: Selecting less toxic and less hazardous solvents, such as acetonitrile or water, over chlorinated solvents or benzene. researchgate.netresearchgate.net

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which generate more waste. researchgate.net The development of recyclable catalysts further enhances the green credentials of a process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. rsc.org

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible. nih.gov

Mechanistic Investigations of Reaction Pathways

The formation of this compound typically proceeds through the introduction of a cyano group onto a pre-existing 4-methoxyphenylacetic acid backbone. The two primary strategies for this transformation are the Sandmeyer reaction, starting from an amino-substituted precursor, and the Rosenmund-von Braun reaction, which utilizes a halogenated precursor.

Proposed Reaction Mechanisms for Key Bond-Forming Steps

The introduction of the cyano group onto the aromatic ring is the most critical bond-forming step in the synthesis of this compound. The mechanism of this step is highly dependent on the chosen synthetic route.

Sandmeyer Reaction:

In a synthetic approach commencing with 2-(3-amino-4-methoxyphenyl)acetic acid, the Sandmeyer reaction is a classic and effective method for introducing the cyano group. wikipedia.orgnih.gov The reaction proceeds via the formation of an aryl diazonium salt, which then undergoes a copper-catalyzed cyanation. wikipedia.orgmasterorganicchemistry.com

The proposed mechanism involves the following key steps: wikipedia.orgmasterorganicchemistry.com

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a stable aryl diazonium salt.

Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuCN) transfers a single electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward.

Radical Recombination: The aryl radical then reacts with the cyanide anion, which is coordinated to the now copper(II) species, to form the desired aryl nitrile, this compound. The copper(I) catalyst is regenerated in this step.

Rosenmund-von Braun Reaction:

Alternatively, if the synthesis starts from a halogenated precursor, such as 2-(3-bromo-4-methoxyphenyl)acetic acid, the Rosenmund-von Braun reaction is employed. This reaction involves the use of a copper(I) cyanide salt, often in a polar, high-boiling solvent.

The mechanistic understanding of the Rosenmund-von Braun reaction is less definitive than that of the Sandmeyer reaction, but a plausible pathway involves:

Oxidative Addition: The copper(I) cyanide reacts with the aryl halide through an oxidative addition step, forming an aryl-copper(III)-halide intermediate.

Reductive Elimination: This intermediate then undergoes reductive elimination to yield the aryl nitrile and the copper(I) halide.

Recent studies have also proposed variations of this mechanism, particularly in palladium-catalyzed cyanations, which can sometimes be considered extensions of the classical Rosenmund-von Braun conditions.

Phase-Transfer Catalysis in Cyanation:

For synthetic routes involving the cyanation of a benzylic halide precursor, phase-transfer catalysis (PTC) offers a powerful method. mdma.ch In this approach, a quaternary ammonium or phosphonium (B103445) salt is used to transport the cyanide anion from an aqueous or solid phase into the organic phase where the substrate is dissolved. mdma.ch The mechanism involves the formation of a lipophilic ion pair between the phase-transfer catalyst and the cyanide anion, which can then readily react with the organic substrate via a standard SN2 mechanism.

Kinetic Studies and Reaction Order Determination

Analogous Kinetic Data:

Kinetic studies on the cyanation of benzyl halides under phase-transfer catalysis have demonstrated that the reaction rate is first-order with respect to both the concentration of the benzyl halide and the concentration of the catalyst. This suggests that the formation of the ion pair between the catalyst and the cyanide anion and its subsequent reaction with the substrate are key rate-determining steps.

| Reaction Type | Reactant | Catalyst | Observed Reaction Order |

| PTC Cyanation | Benzyl Halide | Quaternary Ammonium Salt | First-order in substrate and catalyst |

This table presents representative kinetic data from analogous reactions to infer the potential kinetics for the synthesis of this compound.

For the Sandmeyer reaction, the rate-determining step is generally considered to be the single electron transfer from the copper(I) catalyst to the diazonium salt. Therefore, the reaction would be expected to be first-order with respect to both the diazonium salt and the copper(I) catalyst.

In the case of the Rosenmund-von Braun reaction, the kinetics can be more complex and are influenced by factors such as the solubility of the copper cyanide salt and the nature of the solvent. However, it is generally accepted that the reaction rate is dependent on the concentrations of both the aryl halide and the copper(I) cyanide.

Advanced Characterization Techniques for 2 3 Cyano 4 Methoxyphenyl Acetic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their relative numbers, their electronic environment, and the connectivity between adjacent protons. For 2-(3-Cyano-4-methoxyphenyl)acetic acid, the ¹H NMR spectrum is expected to show several characteristic signals. The acidic proton of the carboxyl group (–COOH) is typically observed as a broad singlet far downfield, often around 12 δ, though its chemical shift can be dependent on solvent and concentration. libretexts.orgopenstax.org The protons of the methylene (B1212753) group (–CH₂–) adjacent to the carboxylic acid would appear as a sharp singlet, while the methoxy (B1213986) group (–OCH₃) protons would also present as a distinct singlet. The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. Based on analyses of similar structures, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, specific shifts and coupling patterns can be predicted. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | ~12.0 | Broad Singlet | 1H |

| Aromatic H (position 5) | ~7.0 | Doublet | 1H |

| Aromatic H (position 2) | ~7.5 | Doublet | 1H |

| Aromatic H (position 6) | ~7.3 | Doublet of Doublets | 1H |

| -OCH₃ | ~3.9 | Singlet | 3H |

| -CH₂- | ~3.6 | Singlet | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insight into their chemical environment. Carboxyl carbons are characteristically found in the 165 to 185 δ range. openstax.orgpressbooks.pub Nitrile carbons absorb in a distinct region, typically between 115 and 130 δ. libretexts.orgpressbooks.pub The remaining signals correspond to the aromatic, methoxy, and methylene carbons. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the cyano, methoxy, and acetic acid substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~178 |

| Aromatic C (C4, attached to -OCH₃) | ~156 |

| Aromatic C (C1, attached to -CH₂COOH) | ~127 |

| Aromatic C (C6) | ~135 |

| Aromatic C (C2) | ~130 |

| Aromatic C (C5) | ~112 |

| Aromatic C (C3, attached to -C≡N) | ~112 |

| -C≡N | ~117 |

| -OCH₃ | ~56 |

| -CH₂- | ~40 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons, for example, linking the ¹H signal at ~3.9 ppm to the ¹³C signal of the methoxy carbon at ~56 ppm. An HSQC spectrum for the related compound 4-Methoxyphenylacetic acid shows such correlations clearly. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several strong, diagnostic absorption bands corresponding to its key functional groups.

O–H Stretch (Carboxylic Acid): A very broad and prominent absorption is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O–H bond in a hydrogen-bonded carboxylic acid dimer. openstax.org

C≡N Stretch (Nitrile): Aromatic nitriles display an intense and sharp absorption band around 2230 cm⁻¹. This peak is highly diagnostic as few other functional groups absorb in this region. libretexts.orgpressbooks.pub

C=O Stretch (Carboxylic Acid): A strong absorption band for the carbonyl group is expected. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers, which lowers the stretching frequency to around 1710 cm⁻¹. libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500–3300 | Strong, Very Broad |

| C≡N (Nitrile) | Stretching | ~2230 | Strong, Sharp |

| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong |

| C-O (Carboxylic Acid/Ether) | Stretching | 1200–1300 | Medium-Strong |

The precise position and shape of IR absorption bands provide deeper structural insights. The extreme broadness of the O–H stretch is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states. libretexts.org This same hydrogen bonding in the dimeric form of the carboxylic acid weakens the C=O double bond, causing its absorption frequency to shift to a lower wavenumber (~1710 cm⁻¹) compared to a free (monomeric) C=O group (~1760 cm⁻¹). openstax.org

The C≡N stretching vibration is a sensitive probe of the local electronic environment. researchgate.net Its position can be influenced by conjugation and the electronic nature of other substituents on the aromatic ring. The presence of this sharp, intense peak, along with the characteristic broad O-H and strong C=O absorptions, provides compelling evidence for the simultaneous presence of both nitrile and carboxylic acid functionalities within the molecule.

Mass Spectrometry (MS)

Mass spectrometry serves as a critical analytical tool for the structural elucidation and verification of synthetic compounds like this compound. It provides information on the molecular weight and fragmentation pattern, which aids in confirming the identity and purity of the substance.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For a compound like this compound, HRMS can differentiate its molecular formula from other potential structures with the same nominal mass.

The structure of synthesized analogues, such as furo[3,2-h]quinolin-3-yl)acetic acid derivatives, has been definitively proven using HRMS in conjunction with other spectroscopic methods like NMR and IR spectroscopy. mdpi.com The technique provides an experimentally determined accurate mass that can be compared to the theoretically calculated mass for a proposed formula. For instance, in the analysis of related methoxyphenylacetic acid derivatives, HRMS is routinely used to confirm the synthesized products. mdpi.com

Below is a table illustrating the expected HRMS data for this compound.

Table 1: Predicted HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₃ |

| Calculated Monoisotopic Mass | 191.05824 Da |

| Predicted Adduct (M+H)⁺ | 192.06552 m/z |

| Predicted Adduct (M+Na)⁺ | 214.04746 m/z |

This data is predictive and serves as an example of what would be obtained in an experimental setting.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively polar and thermally labile molecules, such as carboxylic acids, without significant fragmentation. It is frequently coupled with HRMS to provide accurate mass data. mdpi.com ESI-MS can be operated in both positive and negative ion modes.

Positive Ion Mode: In this mode, the molecule can be detected as protonated species, [M+H]⁺, or as adducts with cations like sodium, [M+Na]⁺. For example, LC-MS analysis of 4-Methoxyphenylacetic acid, a structural analogue, shows a prominent peak for the [M+H]⁺ ion. nih.gov

Negative Ion Mode: For carboxylic acids, negative ion mode is often advantageous due to the ease of deprotonation, forming the [M-H]⁻ species. chemrxiv.org This mode can offer high sensitivity and lower background noise. chemrxiv.org

The choice between positive and negative modes depends on the specific analyte and the desired information. chemrxiv.org In the study of related compounds, ESI has been used as the ionization source for analysis with instruments like a Bruker micrOTOF II. mdpi.com The fragmentation patterns observed in tandem MS (MS/MS) experiments, following ESI, provide further structural confirmation. For example, the MS/MS spectrum of 4-Methoxyphenylacetic acid shows characteristic fragment ions that help identify the molecule. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) analysis involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. While the crystal structure for this compound itself is not publicly documented, extensive studies on closely related analogues provide a clear indication of its likely solid-state structure.

For example, the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, an excellent analogue, has been determined. nih.gov The compound was found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov Similarly, the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid have been separated and their distinct structures confirmed by SC-XRD, both crystallizing in the P21/c space group. researchgate.net This demonstrates the power of SC-XRD in distinguishing between subtle structural variations like isomers. researchgate.netrsc.org

The table below presents the crystallographic data for the analogue, 2-(3-Bromo-4-methoxyphenyl)acetic acid, which serves as a model for the target compound. nih.gov

Table 2: Representative Crystallographic Data for an Analogue, 2-(3-Bromo-4-methoxyphenyl)acetic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉BrO₃ |

| Formula Weight | 245.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5022 (4) |

| b (Å) | 8.2690 (2) |

| c (Å) | 9.0199 (3) |

| β (°) | 93.573 (1) |

| Volume (ų) | 930.67 (5) |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. nih.gov For carboxylic acids, hydrogen bonding is a dominant feature. In the crystal structure of the analogue 2-(3-Bromo-4-methoxyphenyl)acetic acid, the molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov This interaction creates a characteristic R²₂(8) graph-set motif, a common feature in the crystal structures of carboxylic acids. nih.gov

In addition to the primary carboxylic acid dimer formation, other interactions play a role in stabilizing the three-dimensional crystal lattice. These can include:

C-H···O interactions: Weak hydrogen bonds involving carbon-hydrogen bonds and oxygen atoms. iucr.org

π-π stacking: Interactions between the aromatic rings of adjacent molecules. mdpi.com

Cyano group interactions: The cyano (C≡N) group is a versatile functional group that can participate in various noncovalent interactions, including acting as a hydrogen bond acceptor or engaging in π-hole interactions. mdpi.com In the crystal structures of related cyanophenyl derivatives, N-H···N hydrogen bonds involving the cyano nitrogen are observed. nih.gov

These combined interactions lead to the formation of complex supramolecular assemblies, such as layers, chains, or three-dimensional networks. nih.govnih.gov

Elucidation of Molecular Conformation and Isomerism (e.g., E/Z Isomerism)

SC-XRD provides precise data on the molecule's conformation, including the orientation of its various functional groups. In the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring. nih.gov However, the acetic acid substituent is significantly twisted out of the plane of the ring, with a dihedral angle of 78.15 (7)°. nih.gov This non-planar conformation is a key structural feature.

The concept of E/Z isomerism applies to compounds with restricted rotation, typically around a carbon-carbon double bond. docbrown.infocreative-chemistry.org.ukstudymind.co.uk The "E" (entgegen) isomer has the highest priority groups on opposite sides of the double bond, while the "Z" (zusammen) isomer has them on the same side. studymind.co.uk

For this compound, which has a saturated -CH₂-COOH side chain, E/Z isomerism is not applicable to the side chain itself. Conformational isomerism, arising from rotation around the single bonds (e.g., the C-C bond connecting the phenyl ring to the acetic acid moiety), is the relevant form of isomerism, as described by the dihedral angles found in crystallographic studies. nih.gov However, in related unsaturated analogues like 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, E/Z isomers do exist and have been successfully separated and characterized individually by SC-XRD, confirming their distinct geometric arrangements. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For an organic molecule like this compound, the absorption of UV or visible radiation promotes valence electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed correspond to the energy differences between these electronic energy levels.

The structure of this compound contains several functional groups, known as chromophores, that are responsible for its UV absorption. These include the benzene ring, the cyano group (-C≡N), and the carboxylic acid group (-COOH). The key electronic transitions expected for this molecule are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of molecules with double or triple bonds, such as the aromatic ring and the cyano group. These transitions are typically high in energy and result in strong absorption bands. The conjugated system of the phenyl ring in this compound is the primary contributor to these absorptions. lumenlearning.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the carboxylic acid, to a π* antibonding orbital. These transitions are generally lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. shu.ac.uk

The absorption spectrum is influenced by the molecular structure and the solvent used. For instance, in conjugated systems, an increase in conjugation length leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift). lumenlearning.com For an analogue, 2-(4-Cyanophenylamino)acetic acid, spectral analysis is typically conducted within a frequency range of 200–700 nm to capture these electronic transitions. nih.gov

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |

| π → π | Phenyl Ring, Cyano Group | 200-300 nm | High |

| n → π | Carboxylic Acid | >280 nm | Low |

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for assessing the thermal stability, melting point, and purity of compounds like this compound. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. ipfdd.de A TGA curve plots mass loss against temperature, providing critical information about the thermal stability and decomposition profile of the compound. For a pure, anhydrous compound like this compound, the TGA curve would be expected to show a stable baseline until the onset of decomposition. The temperature at which significant mass loss begins indicates the limit of the compound's thermal stability. In the analysis of a related phenylacetic acid derivative, 4-nitrophenylacetic acid complexed with cerium, decomposition was observed to occur in four distinct stages between 37.71 °C and 725.35 °C. geniusjournals.org This multi-stage decomposition highlights how TGA can reveal complex thermal events. geniusjournals.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nl This technique is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can provide an indication of the compound's purity; impurities typically cause the peak to broaden and shift to a lower temperature. For example, studies on mefenamic acid, another substituted aromatic acid, revealed an endothermic event with an onset at 163.47 °C for a polymorphic transition, followed by a larger endothermic peak at 220 °C corresponding to the melting of the second form. gre.ac.uk Similarly, the melting point of the related compound, 4-Cyanophenylacetic acid, is reported to be in the range of 150-154 °C. sigmaaldrich.com

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Expected Observation | Significance |

| TGA | Onset of Decomposition | > 200 °C (estimated) | Indicates thermal stability of the compound. |

| TGA | Mass Loss | Single or multi-step decomposition | Provides information on the decomposition pathway. |

| DSC | Melting Point (Tm) | Sharp endothermic peak | Characteristic physical property, indicator of purity. |

| DSC | Enthalpy of Fusion (ΔHfus) | Area under the melting peak | Energy required to melt the solid. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to validate the compound's empirical and molecular formula and assess its purity.

For this compound, the molecular formula is C₁₀H₉NO₃. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The total molecular weight of the compound is approximately 191.18 g/mol .

The validation process involves comparing the experimentally determined percentages of C, H, and N with the calculated theoretical values. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the correctness of the assigned molecular formula and the purity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₉NO₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass in Molecule ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 62.82% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.75% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.33% |

| Oxygen | O | 15.999 | 3 | 47.997 | 25.10% |

| Total | 191.186 | 100.00% |

Chromatographic Monitoring and Purification Techniques

Thin Layer Chromatography (TLC) for Reaction Progress and Homogeneity

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique indispensable for monitoring the progress of chemical reactions and assessing the homogeneity of products. researchgate.net In the synthesis of this compound, TLC is used to track the conversion of starting materials into the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a glass or aluminum sheet coated with a thin layer of silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent or mobile phase). As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase (silica gel).

For a compound like this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). The optimal ratio is determined experimentally to achieve good separation between the starting materials, product, and any byproducts. The spots are visualized under UV light, as the aromatic ring makes the compound UV-active. The progress of the reaction is confirmed by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. A single spot for the final, isolated material suggests it is a pure compound. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent system.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of this compound and to monitor reaction kinetics with high precision. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar organic compounds like phenylacetic acid derivatives. sielc.com

In a typical RP-HPLC setup for this compound, a C18 (octadecyl) column would be used as the stationary phase. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small amount of an acid like formic or phosphoric acid to ensure the carboxylic acid is protonated). sielc.com The components of the sample are separated based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase.

The eluting compounds are detected by a UV detector, set at a wavelength where the analyte absorbs strongly (e.g., near its λmax). The output is a chromatogram, a plot of detector response versus time. The time at which a compound elutes is its retention time (t_R). For a pure sample of this compound, the chromatogram should show a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment, often expressed as a percentage of the total peak area. For instance, in the analysis of a genotoxic impurity in a drug substance, HPLC with UV detection at 258 nm was employed. researchgate.net

Table 4: Typical RP-HPLC Parameters for Analysis of Phenylacetic Acid Analogues

| Parameter | Condition |

| Column | C18 (Octadecylsilane), e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | 40 °C |

| Injection Volume | 10-30 µL |

Column Chromatography for Compound Purification

Column chromatography is the standard method for purifying multigram quantities of organic compounds in the laboratory. It is a preparative technique used to isolate this compound from unreacted starting materials, reagents, and byproducts after a synthesis is complete. orgsyn.org

The technique operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, most commonly silica gel. The crude reaction mixture is loaded onto the top of the column. An eluent (mobile phase), often a mixture of solvents like ethyl acetate and hexanes, is then passed through the column. inventivapharma.com The polarity of the eluent is typically increased gradually (gradient elution) to first elute less polar impurities, followed by the product, and finally more polar impurities.

Fractions of the eluent are collected sequentially from the bottom of the column. Each fraction is then analyzed by TLC to determine which ones contain the pure product. Fractions containing the pure compound are combined, and the solvent is removed by evaporation to yield the purified this compound. For ionizable compounds like carboxylic acids, modifying the mobile phase pH with a small amount of acid can sometimes improve peak shape and separation on reversed-phase media. biotage.com

Recrystallization Techniques

Recrystallization is a fundamental purification technique in synthetic chemistry, employed to refine the purity of solid compounds by leveraging differences in solubility. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the desired compound, leaving impurities behind in the mother liquor. The selection of an appropriate solvent system is critical for effective purification.

While specific recrystallization data for this compound is not extensively detailed in publicly available literature, examining the purification methods for structurally similar compounds provides valuable insight into effective recrystallization strategies. Aromatic carboxylic acids and nitriles, such as the analogues of the title compound, have been successfully purified using a variety of solvent systems, ranging from nonpolar aromatic hydrocarbons to polar protic solvents.

For instance, a close analogue, 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been effectively recrystallized from hot xylene. This suggests that for compounds with similar phenylacetic acid backbones, aromatic solvents can be suitable for obtaining high-purity crystalline material. The choice of xylene, a nonpolar solvent, indicates that the solubility of this analogue is significantly higher at elevated temperatures, a key requirement for successful recrystallization.

In the case of more complex molecules incorporating a cyano-methoxyphenyl moiety, a broader range of solvents and solvent mixtures have been utilized. For the purification of a derivative containing a (S)-4-(4-cyano-2-methoxyphenyl) group, solvents such as acetic acid, methanol (B129727), ethanol (B145695), and isopropanol, as well as mixtures including water, have been reported as suitable. This highlights the utility of polar protic solvents, which can engage in hydrogen bonding with the carboxylic acid group, to modulate solubility for effective purification.

Further evidence for the use of polar solvents is found in the recrystallization of other related compounds. For example, a complex tetrahydroisoquinoline derivative bearing a 4-methoxyphenyl (B3050149) group was successfully recrystallized from ethanol. Similarly, 2,4-dihydroxyphenylacetic acid, another phenylacetic acid derivative, has been purified by recrystallization from ethanol. google.com The consistent use of ethanol across these examples underscores its versatility as a recrystallization solvent for this class of compounds.

The selection of a recrystallization solvent is guided by the principle of "like dissolves like," but also requires the compound to be sparingly soluble at room temperature and highly soluble at elevated temperatures. The data from analogous compounds suggest that both polar and nonpolar solvents should be considered when developing a purification strategy for this compound.

The following table summarizes the recrystallization solvents used for analogous compounds, providing a starting point for solvent screening and optimization for the target molecule.

| Compound | Recrystallization Solvent(s) |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Hot Xylene |

| (S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid derivative | Acetic acid, Methanol, Ethanol, Isopropanol, Water, and mixtures thereof |

| 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-methoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione derivative | Ethanol |

| 2,4-dihydroxyphenylacetic acid | Ethanol |

Chemical Transformations and Derivatization Pathways of 2 3 Cyano 4 Methoxyphenyl Acetic Acid

Transformations Involving the Acetic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, and in the context of 2-(3-cyano-4-methoxyphenyl)acetic acid, it serves as a handle for esterification, amidation, and other transformations.

The conversion of the carboxylic acid group of this compound to an ester is a fundamental transformation. Fischer-Speier esterification is a common method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed from the reaction mixture, for instance, by azeotropic distillation with a solvent like toluene (B28343). masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions. The use of coupling reagents can activate the carboxylic acid, facilitating its reaction with an alcohol. For instance, reagents like (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate have been shown to be effective for the selective esterification of primary alcohols with various carboxylic acids. organic-chemistry.org

Table 1: General Conditions for Esterification of Phenylacetic Acid Analogs

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol (B145695), Methanol), conc. H₂SO₄, heat (reflux) | Corresponding alkyl 2-(3-cyano-4-methoxyphenyl)acetate | Equilibrium-driven; often requires excess alcohol or water removal. masterorganicchemistry.com |

The carboxylic acid functionality allows for N-acylation reactions with primary or secondary amines to form the corresponding amides. Direct reaction of this compound with an amine requires high temperatures to drive off water and is often inefficient. Therefore, the carboxylic acid is typically activated first.

Common methods involve converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(3-cyano-4-methoxyphenyl)acetyl chloride can then readily react with an amine at room temperature, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. afjbs.com

Alternatively, peptide coupling reagents are widely used for amide bond formation under mild conditions, which is crucial for preventing racemization if chiral amines are used. organic-chemistry.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) facilitate the reaction between the carboxylic acid and an amine. organic-chemistry.org

Table 2: Representative Conditions for Amide Formation

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| m-Methoxyaniline & Ethyl Cyanoacetate (B8463686) | Heat (120-200°C) | 2-Cyano-N-(3-methoxyphenyl)acetamide | patsnap.comgoogle.com |

| 4-Methoxyaniline & Chloroacetyl chloride | Acetic acid, Sodium acetate (B1210297) | 2-Chloro-N-(4-methoxyphenyl)acetamide | nih.gov |

The synthesis of 2-(3-cyano-4-methoxyphenyl)acethydrazide can be accomplished by reacting an ester derivative of the parent acid, such as methyl 2-(3-cyano-4-methoxyphenyl)acetate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov This nucleophilic acyl substitution reaction is typically carried out in an alcoholic solvent like ethanol and often requires heating under reflux to go to completion. The resulting hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and 1,3,4-oxadiazoles. nih.govarkat-usa.org

The formation of lactones (cyclic esters) or lactams (cyclic amides) from this compound requires an intramolecular cyclization reaction. For lactone formation, a hydroxyl group is needed, which is not present in the parent molecule. However, if the methoxy (B1213986) group were demethylated to a phenol, a subsequent intramolecular cyclization could be envisioned, although this would likely require harsh conditions and may compete with intermolecular polymerization. The formation of a six-membered lactone (a dihydrocoumarin (B191007) derivative) would be the expected outcome.

The synthesis of lactones from γ-hydroxy or δ-hydroxy carboxylic acids is a well-established process, often catalyzed by acid. masterorganicchemistry.com For example, γ-ketoacids can undergo cleavage and subsequent intramolecular cyclization in refluxing acetic acid to yield furanone derivatives. mdpi.com While not directly applicable, this demonstrates the principle of acid-catalyzed lactonization.

Intramolecular cyclization involving the cyano group and another functional moiety can also lead to cyclic structures. For instance, N-cyano sulfoximines have been shown to undergo acid-catalyzed hydrolysis and intramolecular cyclization to form thiadiazine 1-oxides. nih.gov

Reactions of the Cyano Group

The nitrile or cyano (-C≡N) group is a versatile functional group that can undergo various transformations, most notably hydrolysis.

The cyano group of this compound can be hydrolyzed under either acidic or basic conditions. lumenlearning.comlibretexts.org This reaction proceeds in a stepwise manner, first yielding a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. byjus.comchemistrysteps.com

Partial Hydrolysis to Carboxamide: By using carefully controlled conditions, such as mild basic conditions with manageable heat, the hydrolysis can often be stopped at the amide stage. youtube.com This would convert this compound into 2-(3-carbamoyl-4-methoxyphenyl)acetic acid.

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as heating under reflux with a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH), will lead to the complete hydrolysis of the nitrile. libretexts.orgbyjus.com

Acid-catalyzed hydrolysis will protonate the nitrile, making it more susceptible to nucleophilic attack by water, ultimately yielding 2-(3-carboxy-4-methoxyphenyl)acetic acid and an ammonium (B1175870) salt. lumenlearning.combyjus.com

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. After the reaction is complete, an acidification workup step is required to protonate the resulting carboxylate salt to give the final dicarboxylic acid product. libretexts.org

Table 3: General Conditions for Nitrile Hydrolysis

| Reaction | Reagents & Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | 2-(3-Carbamoyl-4-methoxyphenyl)acetic acid | 2-(3-Carboxy-4-methoxyphenyl)acetic acid |

Reduction to Amines

The cyano group of this compound can be readily reduced to a primary amine, yielding 2-(3-(aminomethyl)-4-methoxyphenyl)acetic acid. This transformation is a valuable synthetic step, as it introduces a basic amino group that can be further functionalized.

Commonly employed methods for the reduction of nitriles to primary amines include the use of strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄) Reduction:

The treatment of a nitrile with LiAlH₄ in an anhydrous ethereal solvent, followed by an aqueous workup, is a powerful and general method for its conversion to a primary amine. googleapis.com The reaction proceeds via the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. It is important to note that LiAlH₄ is a very reactive reagent and will also reduce the carboxylic acid moiety. Therefore, protection of the carboxylic acid group, for instance as an ester, would be necessary prior to the reduction of the nitrile to achieve selectivity.

| Reagent | Solvent | Conditions | Product |

| 1. LiAlH₄ 2. H₂O | Anhydrous Ether (e.g., THF, Diethyl ether) | Room Temperature | 2-(3-(aminomethyl)-4-methoxyphenyl)ethanol |

Note: The carboxylic acid is also reduced to an alcohol under these conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation offers a milder alternative for the reduction of the cyano group. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction conditions, including temperature and pressure, can be optimized depending on the chosen catalyst. This method may offer better chemoselectivity, potentially avoiding the reduction of the carboxylic acid, although optimization would be required.

| Catalyst | Solvent | Conditions | Product |

| H₂/Pd, Pt, or Ni | e.g., Ethanol, Acetic Acid | Elevated Temperature and Pressure | 2-(3-(aminomethyl)-4-methoxyphenyl)acetic acid |

Cycloaddition Reactions (e.g., to form Tetrazoles)

The cyano group of this compound can undergo [3+2] cycloaddition reactions with azides to form tetrazoles. Tetrazoles are important heterocyclic compounds often used as bioisosteres for carboxylic acids in drug design. nih.gov

The most common method for this transformation is the reaction of the nitrile with sodium azide (B81097) (NaN₃), often in the presence of a Lewis or Brønsted acid catalyst. nih.govbeilstein-journals.org The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. google.com

The reaction typically proceeds by treating the nitrile with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Various catalysts, including zinc salts, aluminum chloride, and triethylammonium (B8662869) chloride, have been reported to facilitate this reaction. beilstein-journals.org The choice of catalyst and reaction conditions can influence the reaction rate and yield.

| Reagent | Catalyst | Solvent | Conditions | Product |

| Sodium Azide (NaN₃) | e.g., ZnCl₂, AlCl₃, Et₃N·HCl | DMF | Elevated Temperature | 2-(4-methoxy-3-(1H-tetrazol-5-yl)phenyl)acetic acid |

Modifications of the Methoxy Group

Demethylation to Hydroxyl Groups

The methoxy group of this compound can be cleaved to unveil a hydroxyl group, yielding 2-(3-cyano-4-hydroxyphenyl)acetic acid. This transformation is significant as it can dramatically alter the biological properties of the molecule by introducing a hydrogen bond donor and a potential site for further functionalization.

Several reagents are known to effect the demethylation of aryl methyl ethers. Strong protic acids like hydrogen bromide (HBr) in acetic acid are effective for this purpose. sigmaaldrich.combeilstein-journals.org Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are also powerful demethylating agents. The choice of reagent may depend on the presence of other functional groups in the molecule. For instance, BBr₃ is a highly effective but aggressive reagent that can also affect other functional groups.

| Reagent | Solvent | Conditions | Product |

| HBr/Acetic Acid | Acetic Acid | Reflux | 2-(3-cyano-4-hydroxyphenyl)acetic acid |

| BBr₃ | Dichloromethane (B109758) | Low Temperature to Room Temperature | 2-(3-cyano-4-hydroxyphenyl)acetic acid |

| AlCl₃ | Dichloromethane | Room Temperature | 2-(3-cyano-4-hydroxyphenyl)acetic acid |

Influence of Methoxy Group on Reactivity (e.g., Electron Density, Electrophilic Substitution)

The methoxy group (-OCH₃) is a strong electron-donating group due to its ability to donate a lone pair of electrons to the benzene (B151609) ring through resonance (+M effect). This effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. google.comnih.gov

This increased nucleophilicity makes the benzene ring more susceptible to attack by electrophiles, thus activating it towards electrophilic aromatic substitution reactions. google.com The methoxy group is a powerful ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it. google.com In the case of this compound, the positions ortho to the methoxy group are C5 and C3 (already substituted with the cyano group), and the para position is C1 (substituted with the acetic acid moiety). Therefore, electrophilic substitution is most likely to occur at the C5 position.

Functionalization of the Phenyl Ring

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)

The phenyl ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the combined electronic effects of the three existing substituents: the electron-donating methoxy group, and the electron-withdrawing cyano and acetic acid groups.

As discussed, the methoxy group is a strong activating, ortho, para-director. Conversely, the cyano (-CN) and carboxylic acid (-COOH) groups are both electron-withdrawing groups (-I and -M effects), which deactivate the ring towards electrophilic attack and are meta-directors. google.comsigmaaldrich.com

In this polysubstituted system, the powerful activating and ortho, para-directing effect of the methoxy group will dominate over the deactivating and meta-directing effects of the cyano and acetic acid groups. google.com Therefore, electrophilic substitution is strongly directed to the position ortho to the methoxy group and meta to the cyano group, which is the C5 position.

Nitration:

Nitration can be achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO₂⁺).

| Reagent | Conditions | Major Product |

| HNO₃/H₂SO₄ | Controlled Temperature | 2-(3-Cyano-4-methoxy-5-nitrophenyl)acetic acid |

Halogenation:

Halogenation, such as bromination or chlorination, can be carried out using a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or in a suitable solvent like acetic acid.

| Reagent | Catalyst/Solvent | Major Product |

| Br₂ | Acetic Acid | 2-(5-Bromo-3-cyano-4-methoxyphenyl)acetic acid |

| Cl₂ | AlCl₃ | 2-(5-Chloro-3-cyano-4-methoxyphenyl)acetic acid |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals, materials science, and agrochemicals. For a substrate like this compound, which possesses an aromatic ring amenable to functionalization, these methods offer powerful pathways for structural modification and the creation of novel derivatives. To participate in these reactions, the phenyl ring of the acetic acid derivative would typically require a leaving group, such as a halide (e.g., Br, I) or a triflate, at one of the open aromatic positions.